

Efficacy and Safety Profile of Conteltinib

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Conteltinib

CAS No.: 1384860-29-0

Cat. No.: S524211

Get Quote

The table below summarizes the key efficacy and safety data for **Conteltinib** from the first-in-human Phase 1 study, alongside data for other ALK inhibitors for context [1] [2] [3].

Table 1: Efficacy and Safety of ALK Inhibitors in TKI-Naïve Advanced ALK+ NSCLC

ALK Inhibitor (Generation)	Trial Name / Source	ORR (%) (95% CI)	Median PFS (Months) (95% CI)	Common TRAEs (Incidence)	Recommended Phase 2 Dose
Conteltinib (2nd)	NCT02695550 (Phase 1)	64.1 (47.2 - 78.8)	15.9 (9.26 - 23.3)	Diarrhea (71.9%), Elevated serum creatinine (45.3%), Elevated AST (39.1%), Nausea (37.5%) [1]	600 mg QD
Alectinib (2nd)	ALEX Study [4]	/	25.7 [4]	Dysgeusia, myalgia, rash [4]	600 mg BID
Brigatinib (2nd)	ALTA-1L & J-ALTA (Integrated) [5]	79 (72 - 85)	29.3 (23.9 - 44.7)	Increased CPK (31%), Hypertension (18%), Increased lipase (16%) [5]	180 mg QD (with lead-in)

ALK Inhibitor (Generation)	Trial Name / Source	ORR (%) (95% CI)	Median PFS (Months) (95% CI)	Common TRAEs (Incidence)	Recommended Phase 2 Dose
Lorlatinib (3rd)	Network Meta-Analysis [4]	/	Ranked most effective for PFS [4]	/	/

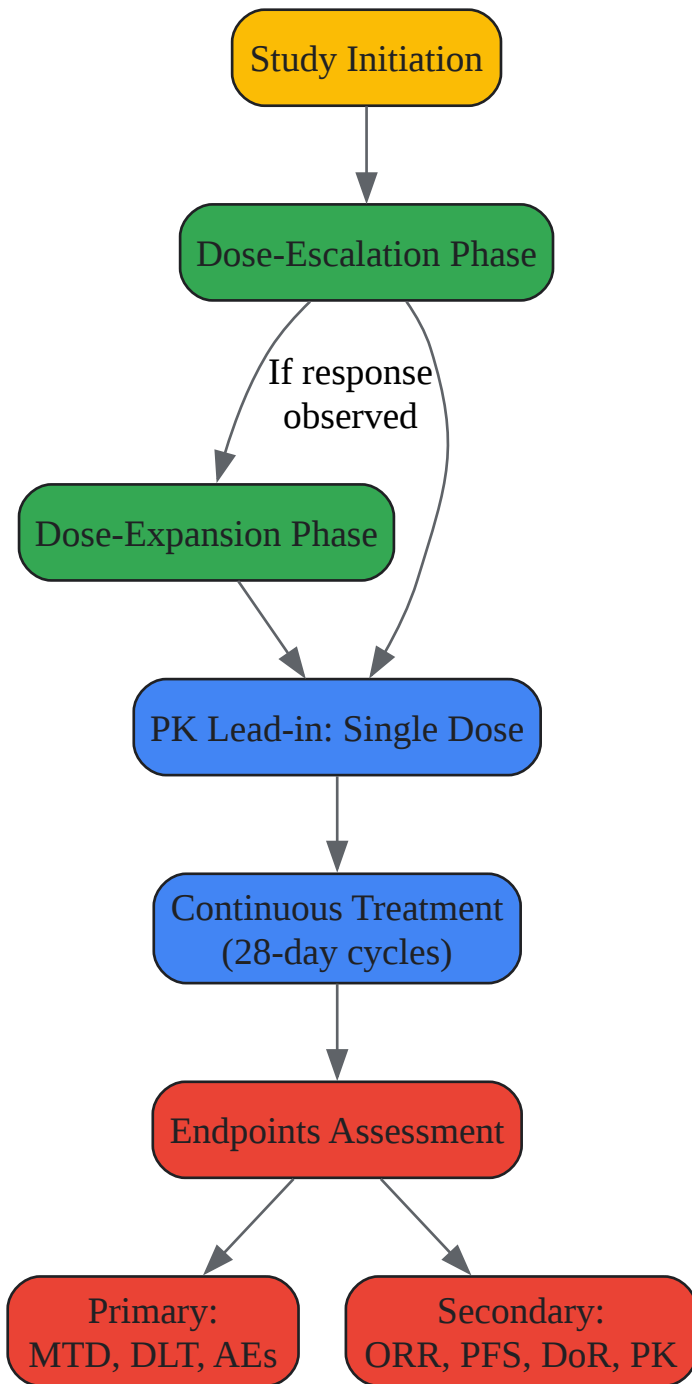
Abbreviations: ORR: Objective Response Rate; PFS: Progression-Free Survival; TRAEs: Treatment-Related Adverse Events; QD: Once Daily; BID: Twice Daily; CPK: Creatine Phosphokinase.

Detailed Experimental Protocol for Conteltinib

The key data on **Conteltinib** were generated from a multicenter, open-label, single-arm Phase 1 study (NCT02695550). Here is a detailed breakdown of the experimental methodology [1]:

- **Study Design:** The study consisted of a **dose-escalation phase** followed by a **dose-expansion phase**. The dose-escalation used a modified Fibonacci sequence, with oral **Conteltinib** doses ranging from 50 mg to 800 mg taken once daily (QD). A 7-day pharmacokinetic (PK) lead-in phase involved a single dose before continuous 28-day cycles began.
- **Patient Population:** The study enrolled 64 patients with advanced **ALK-positive NSCLC**, confirmed by FISH, IHC, PCR, or NGS. Of these, 41 (64.1%) were **ALK TKI-naïve**, meaning they had not received any prior ALK-targeted therapy. Key inclusion criteria were: age 18-75, ECOG performance status ≤ 2 , at least one measurable lesion, and adequate organ function.
- **Primary Endpoints:** The primary goals were to determine the **Maximum Tolerated Dose (MTD)**, observe **Dose-Limiting Toxicities (DLTs)**, and assess the safety profile by recording Adverse Events (AEs).
- **Secondary Endpoints:** These included evaluating efficacy through **Objective Response Rate (ORR)**, **Progression-Free Survival (PFS)**, and **Duration of Response (DoR)**, as well as characterizing the **pharmacokinetic (PK) properties** of the drug.
- **Statistical Analysis:** Efficacy analyses were performed on the per-protocol population (39 TKI-naïve patients). Response was evaluated using standard criteria (likely RECIST v1.1, though explicitly stated in the source). PFS and DoR were estimated using the Kaplan-Meier method.

The workflow of this clinical study is summarized in the diagram below:



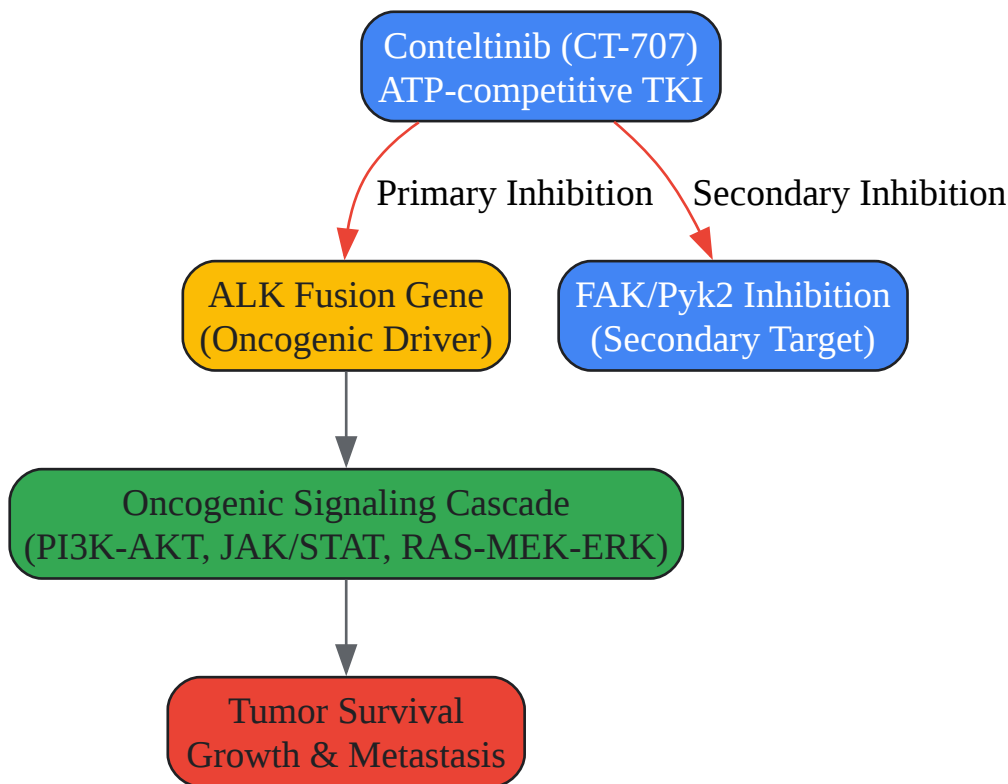
[Click to download full resolution via product page](#)

Preclinical Profile and Mechanism of Action

Conteltinib is an oral, highly potent, and ATP-competitive second-generation ALK tyrosine kinase inhibitor.

- **Potency and Selectivity:** In enzymatic assays, **Conteltinib** demonstrated approximately **10-fold greater potency than Crizotinib** against ALK [1].
- **Activity Against Mutations:** Preclinical studies showed that **Conteltinib** can inhibit various **crizotinib-resistant ALK mutations**, including L1196M, G1202R, F1174L, G1269S, and R1275Q [1].
- **Additional Targets:** Besides ALK, **Conteltinib** also inhibits **Focal Adhesion Kinase (FAK)** and **Pyk2**, although with less potency than its inhibition of ALK. This multi-target activity may contribute to its anti-tumor effects, particularly in overcoming resistance [1] [6]. FAK is a crucial protein involved in cell adhesion, migration, and survival, and its overexpression is linked to tumor progression [6].

The core mechanism of **Conteltinib** and its place in the ALK signaling pathway can be visualized as follows:



[Click to download full resolution via product page](#)

Interpretation and Research Implications

For researchers and drug development professionals, the data on **Conteltinib** suggests several key points:

- **Position in the Treatment Landscape:** The efficacy of **Conteltinib** in TKI-naïve patients (ORR 64.1%, median PFS 15.9 months) appears promising. When contextualized with published data, its PFS is shorter than the established PFS for Alectinib (25.7 months) and Brigatinib (29.3 months) from their major trials, but it was tested in a earlier-phase study [1] [5] [4].
- **Unique Pharmacological Profile:** Its additional inhibition of FAK/Pyk2 presents a potential differentiating mechanism compared to other ALK inhibitors, which may be leveraged to overcome specific resistance pathways [1] [6].
- **Safety Considerations:** The safety profile is manageable, dominated by gastrointestinal and hepatic events. The lack of reached MTD and the low rate of grade ≥ 3 TRAEs (14.1%) support its tolerability for further development [1].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. Conteltinib (CT-707) in patients with advanced ALK-positive non-small cell lung cancer: a multicenter, open-label, first-in-human phase 1 study - PMC [pmc.ncbi.nlm.nih.gov]
2. Conteltinib (CT-707) in patients with advanced ALK-positive non-small cell lung cancer: a multicenter, open-label, first-in-human phase 1 study | BMC Medicine | Full Text [bmcmmedicine.biomedcentral.com]
3. Conteltinib (CT-707) in patients with advanced ALK-positive non-small cell lung cancer: a multicenter, open-label, first-in-human phase 1 study - PubMed [pubmed.ncbi.nlm.nih.gov]
4. Comparative Efficacy of ALK Inhibitors for Treatment-Naïve ... [pmc.ncbi.nlm.nih.gov]
5. Efficacy and safety of brigatinib in patients with ALK TKI-naïve advanced ALK+ NSCLC: Integrated analysis of the ALTA-1L and J-ALTA trials - PubMed [pubmed.ncbi.nlm.nih.gov]
6. Targeting Focal Adhesion Kinase in Lung Diseases [mdpi.com]

To cite this document: Smolecule. [Efficacy and Safety Profile of Conteltinib]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b524211#conteltinib-efficacy-in-tki-na-ve-patients>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com